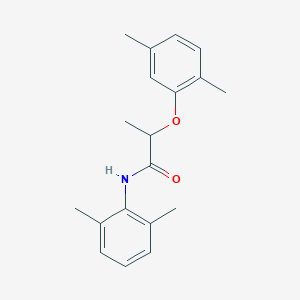![molecular formula C13H14Cl2N2OS B250116 N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250116.png)
N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide, commonly known as DCTCP, is a chemical compound that has been studied extensively for its potential use as a therapeutic agent. This compound has been found to have a number of interesting biochemical and physiological effects, and has shown promise in a variety of scientific research applications. In We will also discuss a number of future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of DCTCP is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, DCTCP has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in a variety of cancer cells. This inhibition leads to a decrease in the pH of the extracellular environment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, DCTCP has a number of interesting biochemical and physiological effects. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCTCP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a convenient compound for use in a variety of experiments. However, one limitation is that it can be difficult to work with in vivo, as it has poor solubility and can be toxic at high concentrations.
Direcciones Futuras
There are a number of future directions for research on DCTCP. One area of interest is the potential use of this compound as a therapeutic agent for cancer. Further studies are needed to better understand the mechanism of action of DCTCP and to identify the optimal dosing and administration regimens for this compound. Additionally, there is interest in exploring the potential use of DCTCP for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to better understand the effects of DCTCP on cognitive function and behavior, as well as its potential side effects and toxicity.
Métodos De Síntesis
DCTCP can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenyl isothiocyanate with cyclopentanecarboxylic acid. This reaction typically takes place in the presence of a base such as triethylamine, and the resulting product can be purified using a variety of techniques including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DCTCP has been studied extensively for its potential use as a therapeutic agent, particularly in the treatment of cancer. This compound has been found to have a number of interesting properties that make it a promising candidate for further study. For example, DCTCP has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C13H14Cl2N2OS |
|---|---|
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C13H14Cl2N2OS/c14-9-5-6-11(10(15)7-9)16-13(19)17-12(18)8-3-1-2-4-8/h5-8H,1-4H2,(H2,16,17,18,19) |
Clave InChI |
IQLJVJOPBROIEI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1CCC(C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)




![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)

![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
